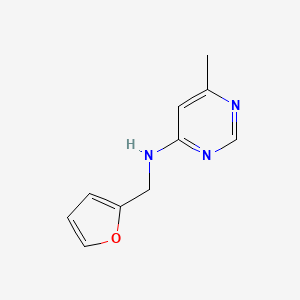

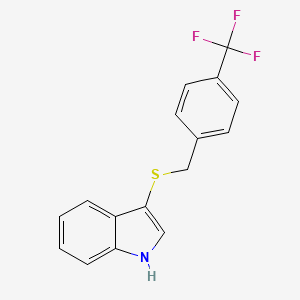

![molecular formula C20H14F4N6O2S B2976452 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863458-74-6](/img/structure/B2976452.png)

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The compound’s structure suggests it may have interesting electronic properties. The triazolo[4,5-d]pyrimidine ring system is a type of diazaheterocycle that is often found in pharmacologically active compounds . The trifluoromethoxyphenyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity and binding interactions .Chemical Reactions Analysis

Based on its structure, this compound could potentially undergo a variety of chemical reactions. For example, the thioether group might be oxidized, or the compound could participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its degree of ionization, solubility, and stability. These properties could be influenced by the presence of the fluorine atoms and the aromatic rings .Wirkmechanismus

Target of Action

Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28 . USP28 is a deubiquitinating enzyme involved in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through hydrogen bonding . For instance, the nitrogen atom in the pyridine ring of similar compounds has been suggested to form a hydrogen bond with Met332, which could be responsible for their improved activity .

Biochemical Pathways

Inhibition of usp28 by similar compounds can affect various cellular processes, including cell cycle progression and dna damage response . These processes involve multiple biochemical pathways, including the p53 pathway, the Wnt signaling pathway, and the DNA damage response pathway .

Pharmacokinetics

Similar compounds have been reported to be used successfully in both in vitro and in vivo experiments . After intravenous administration and 808 nm laser irradiation, nanoparticles of similar compounds have been reported to achieve complete tumor remission in HeLa tumor-bearing mice without recurrence .

Result of Action

Similar compounds have been reported to have potent inhibitory effects on usp28 . Inhibition of USP28 can lead to the accumulation of ubiquitinated proteins, which can affect various cellular processes, including cell cycle progression and DNA damage response .

Action Environment

The performance of similar compounds in photothermal therapy has been reported to be enhanced by manipulating molecular motion . This suggests that the action and efficacy of these compounds can be influenced by environmental factors such as temperature and light .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N6O2S/c21-15-4-2-1-3-12(15)9-30-18-17(28-29-30)19(26-11-25-18)33-10-16(31)27-13-5-7-14(8-6-13)32-20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDHZSTZZIFYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

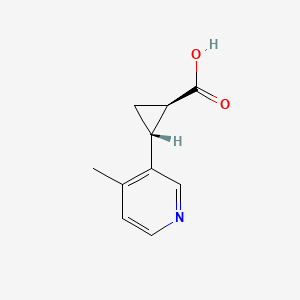

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)

![N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2976373.png)

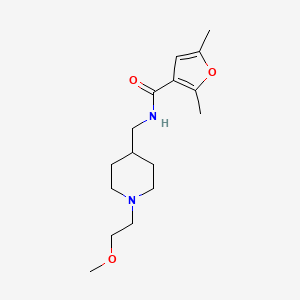

![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)

![4-cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2976376.png)

![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

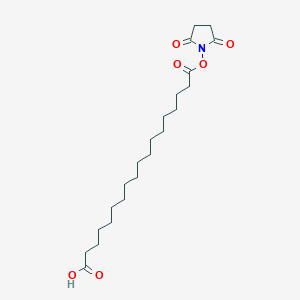

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)

![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)

![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)